molecular formula C17H22N4O4S B2600344 N-(4-amino-2-(butylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 868226-81-7

N-(4-amino-2-(butylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Cat. No.: B2600344
CAS No.: 868226-81-7
M. Wt: 378.45
InChI Key: PNJHWKYCEKNDFE-UHFFFAOYSA-N
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Description

N-(4-amino-2-(butylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an amino group, a butylthio group, and a dimethoxybenzamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-(butylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, which can be achieved through the condensation of appropriate aldehydes with thiourea under acidic conditions. The resulting intermediate is then subjected to further functionalization to introduce the butylthio and amino groups. The final step involves the coupling of the functionalized pyrimidine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-(butylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted pyrimidines depending on the electrophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-amino-2-(butylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
  • N-(4-amino-2-(ethylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Uniqueness

N-(4-amino-2-(butylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is unique due to the presence of the butylthio group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its methylthio and ethylthio analogs, potentially leading to different applications and effects.

Properties

IUPAC Name

N-(4-amino-2-butylsulfanyl-6-oxo-1H-pyrimidin-5-yl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-4-5-8-26-17-20-14(18)13(16(23)21-17)19-15(22)10-6-7-11(24-2)12(9-10)25-3/h6-7,9H,4-5,8H2,1-3H3,(H,19,22)(H3,18,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJHWKYCEKNDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC(=C(C(=O)N1)NC(=O)C2=CC(=C(C=C2)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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